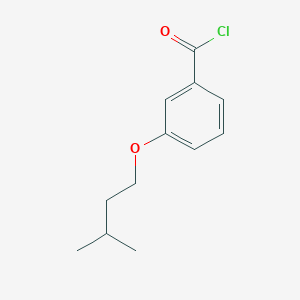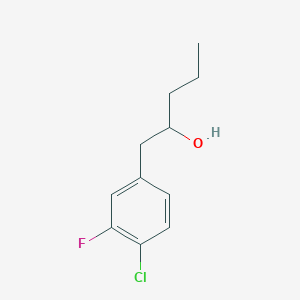
1-(Trimethylsilyl)-2-iso-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)-2-iso-propylbenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring, which is further substituted with an iso-propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-2-iso-propylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-iso-propylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethylsilyl)-2-iso-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding benzene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or organometallic reagents under anhydrous conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted benzene compounds.
Applications De Recherche Scientifique
1-(Trimethylsilyl)-2-iso-propylbenzene finds applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be utilized in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)-2-iso-propylbenzene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group for reactive sites on the benzene ring, allowing for selective reactions to occur. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)-benzene: Similar structure but lacks the iso-propyl group.
2-(Trimethylsilyl)-toluene: Contains a methyl group instead of an iso-propyl group.
1-(Trimethylsilyl)-3-iso-propylbenzene: Similar structure with the iso-propyl group in a different position.
Uniqueness: 1-(Trimethylsilyl)-2-iso-propylbenzene is unique due to the specific positioning of the trimethylsilyl and iso-propyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Propriétés
IUPAC Name |
trimethyl-(2-propan-2-ylphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-10(2)11-8-6-7-9-12(11)13(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICZEBQNLMRZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde](/img/structure/B7991442.png)




![3-[(iso-Propyloxy)methyl]thiophenol](/img/structure/B7991475.png)




